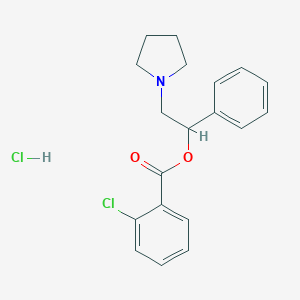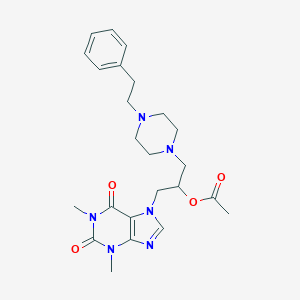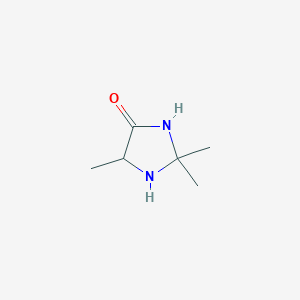![molecular formula C7H9N5 B008968 5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine CAS No. 19855-02-8](/img/structure/B8968.png)
5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine is a heterocyclic compound that has gained significant attention in the field of scientific research due to its unique structure and potential applications. This compound has been synthesized using various methods and has shown promising results in various biochemical and physiological studies. In
科学的研究の応用
5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine has been extensively studied for its potential applications in various scientific research areas. It has been found to exhibit antitumor, antibacterial, antifungal, and antiviral activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Additionally, it has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
作用機序
The mechanism of action of 5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine is not fully understood. However, studies have shown that it acts by inhibiting the activity of various enzymes and receptors in the body. For example, it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. It has also been found to inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of dopamine, norepinephrine, and serotonin, neurotransmitters that are important for mood regulation.
生化学的および生理学的効果
5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine has been found to have various biochemical and physiological effects. It has been found to increase the levels of acetylcholine, dopamine, norepinephrine, and serotonin in the brain, which can improve memory, learning, and mood. It has also been found to reduce the levels of reactive oxygen species, which can prevent oxidative damage to cells and tissues. Additionally, it has been found to have anti-inflammatory effects, which can reduce inflammation and pain.
実験室実験の利点と制限
One of the main advantages of 5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine for lab experiments is its high purity and stability. This compound can be easily synthesized using various methods and has shown high yields and purity. Additionally, it has a long shelf life and can be stored for extended periods without significant degradation. However, one of the limitations of this compound is its potential toxicity. Studies have shown that high doses of this compound can cause liver and kidney damage, as well as other adverse effects.
将来の方向性
There are several future directions for the study of 5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine. One direction is the further exploration of its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is the investigation of its potential use as an anti-inflammatory and antioxidant agent for the treatment of various inflammatory diseases. Additionally, further studies are needed to determine the optimal dosages and administration routes for this compound, as well as its potential side effects and toxicity. Finally, the development of new synthesis methods and analogs of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic potential.
Conclusion
In conclusion, 5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine is a heterocyclic compound that has shown promising results in various scientific research areas. Its unique structure and potential applications have made it a subject of interest for many researchers. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and develop new therapeutic agents based on its structure and properties.
合成法
The synthesis of 5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine has been achieved using different methods. One of the most common methods involves the reaction of 3,6-dimethyl-1,2,4-triazolo[4,3-b]pyridazine with hydrazine hydrate in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of 3,6-dimethyl-1,2,4-triazolo[4,3-b]pyridazine with hydrazine monohydrate in the presence of a base such as sodium hydroxide. Both methods have shown high yields and purity of the final product.
特性
CAS番号 |
19855-02-8 |
|---|---|
製品名 |
5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine |
分子式 |
C7H9N5 |
分子量 |
163.18 g/mol |
IUPAC名 |
5,8-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine |
InChI |
InChI=1S/C7H9N5/c1-4-3-9-5(2)6-10-11-7(8)12(4)6/h3H,1-2H3,(H2,8,11) |
InChIキー |
GREKSQSYRPFECA-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C2=NN=C(N12)N)C |
正規SMILES |
CC1=CN=C(C2=NN=C(N12)N)C |
同義語 |
5,8-Dimethyl-1,2,4-triazolo[4,3-a]pyrazin-3-amine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Bis[tert-butyl(dimethyl)silyl] azelaate](/img/structure/B8892.png)
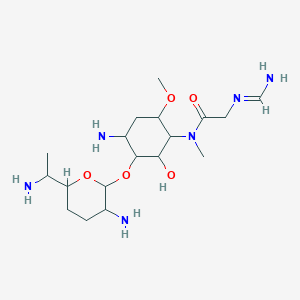
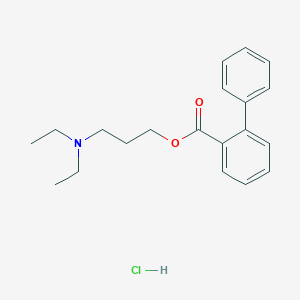
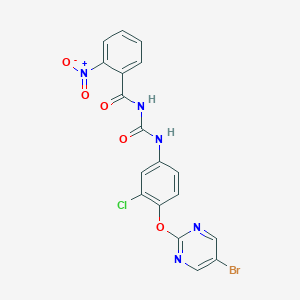
![5,6-Dimethylfuro[2,3-b]pyridine](/img/structure/B8903.png)
